molecular formula C19H23ClN4O3S2 B14994556 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide

Cat. No.: B14994556
M. Wt: 455.0 g/mol
InChI Key: AIZHCJGHDJQVRM-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfanyl, and carboxamide groups, as well as a phenyl ring substituted with a sulfonyl group and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfanyl groups. The final steps involve the attachment of the carboxamide group and the phenyl ring with the sulfonyl and piperidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(ethylsulfanyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: Shares a similar pyrimidine core but differs in the substituents on the phenyl ring.

    5-chloro-2-ethylsulfanyl-benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.

Uniqueness

5-chloro-2-(ethylsulfanyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H23ClN4O3S2

Molecular Weight

455.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3S2/c1-3-28-19-21-12-16(20)17(23-19)18(25)22-14-7-9-15(10-8-14)29(26,27)24-11-5-4-6-13(24)2/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,25)

InChI Key

AIZHCJGHDJQVRM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)Cl

Origin of Product

United States

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